molecular formula C18H22N2O4 B12157627 4,7,7-trimethyl-3-oxo-N'-(phenylacetyl)-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide

4,7,7-trimethyl-3-oxo-N'-(phenylacetyl)-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide

Cat. No.: B12157627
M. Wt: 330.4 g/mol
InChI Key: DPOADRMQRWCCCK-UHFFFAOYSA-N
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Description

4,7,7-trimethyl-3-oxo-N’-(phenylacetyl)-2-oxabicyclo[221]heptane-1-carbohydrazide is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

The synthesis of 4,7,7-trimethyl-3-oxo-N’-(phenylacetyl)-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide involves multiple steps. The starting material is typically a bicyclic ketone, which undergoes a series of reactions including acylation, hydrazide formation, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

4,7,7-trimethyl-3-oxo-N’-(phenylacetyl)-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 4,7,7-trimethyl-3-oxo-N’-(phenylacetyl)-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar compounds include other bicyclic ketones and hydrazides, such as:

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. The uniqueness of 4,7,7-trimethyl-3-oxo-N’-(phenylacetyl)-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide lies in its specific functional groups and the resulting properties that make it suitable for diverse applications.

Properties

Molecular Formula

C18H22N2O4

Molecular Weight

330.4 g/mol

IUPAC Name

4,7,7-trimethyl-3-oxo-N'-(2-phenylacetyl)-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide

InChI

InChI=1S/C18H22N2O4/c1-16(2)17(3)9-10-18(16,24-15(17)23)14(22)20-19-13(21)11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,19,21)(H,20,22)

InChI Key

DPOADRMQRWCCCK-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CCC1(OC2=O)C(=O)NNC(=O)CC3=CC=CC=C3)C)C

Origin of Product

United States

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